molecular formula C38H33O4P B6314289 (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 878111-18-3

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B6314289
CAS RN: 878111-18-3
M. Wt: 584.6 g/mol
InChI Key: BEHLZZISBCRGSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tertiary phosphines as effective organic catalysts/reagents to promote various modern organic transformations . For example, four isostructural Ca-, Sr- and Zn-based CMOFs were prepared from enantiopure phosphono-carboxylate ligands of 1,1′-biphenol that are functionalized with 2,4,6-trimethyl- and 2,4,6-trifluoro-phenyl groups at the 3,3’-position .

Scientific Research Applications

The compound you’re referring to is a chiral ligand used in asymmetric catalysis, which is a key area of research in the field of organic chemistry. Here’s a comprehensive analysis of its scientific research applications, focusing on six unique applications:

Asymmetric Hydrogenation

This compound serves as a catalyst for the asymmetric hydrogenation of quinolines when catalyzed by iridium complexes of BINOL-derived diphosphonites . This process is crucial for producing chiral molecules with high enantiomeric excess, which are important in pharmaceuticals.

Hydrocyanation of Styrene

It acts as a ligand in asymmetric Ni-catalyzed hydrocyanation of styrene and other vinylarenes . This reaction is significant for the synthesis of adiponitrile, a precursor to nylon-6,6.

Transfer Hydrogenation

The compound has been employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones . This method is widely used for reducing ketones to secondary alcohols without the need for external hydrogen or high pressure.

Enantioselective Friedel-Crafts Reaction

It serves as a catalyst for enantioselective Friedel-Crafts reactions , which are key transformations in the synthesis of complex aromatic compounds.

Chiral Broensted Acid Catalysis

This ligand is used in chiral Broensted acid-catalyzed enantioselective α-aminoxylation of ene carbamates . This application is important for introducing nitrogen-containing functional groups into organic molecules.

Stereoselective Preparation of Aminoesters

It can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters . Aminoesters are valuable intermediates in organic synthesis and pharmaceuticals.

Mechanism of Action

Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

Future Directions

The use of deep eutectic solvents for promoting organic reactions has been well established among the scientific community . In recent years, various examples of biocatalyzed processes have been reported, making use of eutectic mixtures as reaction media, as an improvement in terms of selectivity and sustainability . This could be a potential future direction for the study of similar compounds.

properties

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33O4P/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35-36-30-14-10-8-12-28(30)20-32(34-25(5)17-22(2)18-26(34)6)38(36)42-43(39,40)41-37(31)35/h7-20H,1-6H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHLZZISBCRGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bS)-4-Hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide

CAS RN

695162-87-9, 878111-18-3
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-, 4-oxide, (11bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695162-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-, 4-oxide, (11bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878111-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
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